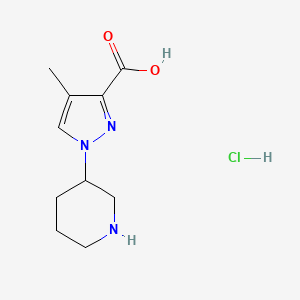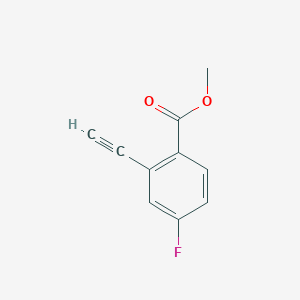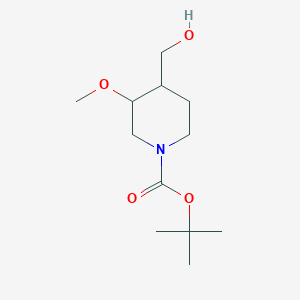![molecular formula C12H25Cl2N3O3 B13453858 3-(4-{[(Propan-2-yl)carbamoyl]methyl}piperazin-1-yl)propanoic acid dihydrochloride](/img/structure/B13453858.png)
3-(4-{[(Propan-2-yl)carbamoyl]methyl}piperazin-1-yl)propanoic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-{[(Propan-2-yl)carbamoyl]methyl}piperazin-1-yl)propanoic acid dihydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperazine ring substituted with a propanoic acid moiety and an isopropyl carbamoyl group. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[(Propan-2-yl)carbamoyl]methyl}piperazin-1-yl)propanoic acid dihydrochloride typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of piperazine with an appropriate alkylating agent to introduce the propanoic acid moiety. The isopropyl carbamoyl group is then introduced through a carbamoylation reaction using isopropyl isocyanate. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
3-(4-{[(Propan-2-yl)carbamoyl]methyl}piperazin-1-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the carbamoyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
科学的研究の応用
3-(4-{[(Propan-2-yl)carbamoyl]methyl}piperazin-1-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of 3-(4-{[(Propan-2-yl)carbamoyl]methyl}piperazin-1-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
- 3-(4-{[(Methyl)carbamoyl]methyl}piperazin-1-yl)propanoic acid
- 3-(4-{[(Ethyl)carbamoyl]methyl}piperazin-1-yl)propanoic acid
- 3-(4-{[(Butyl)carbamoyl]methyl}piperazin-1-yl)propanoic acid
Uniqueness
3-(4-{[(Propan-2-yl)carbamoyl]methyl}piperazin-1-yl)propanoic acid dihydrochloride is unique due to the presence of the isopropyl carbamoyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific advantages in terms of binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C12H25Cl2N3O3 |
|---|---|
分子量 |
330.25 g/mol |
IUPAC名 |
3-[4-[2-oxo-2-(propan-2-ylamino)ethyl]piperazin-1-yl]propanoic acid;dihydrochloride |
InChI |
InChI=1S/C12H23N3O3.2ClH/c1-10(2)13-11(16)9-15-7-5-14(6-8-15)4-3-12(17)18;;/h10H,3-9H2,1-2H3,(H,13,16)(H,17,18);2*1H |
InChIキー |
VSLCMASJYGSDTN-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)CN1CCN(CC1)CCC(=O)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid](/img/structure/B13453787.png)
amino}-4,4-difluorobutanoic acid](/img/structure/B13453793.png)
![N-{4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl}prop-2-enamide](/img/structure/B13453800.png)
![8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine](/img/structure/B13453813.png)

![5,5,7-trimethyl-2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-ol hydrochloride](/img/structure/B13453818.png)


![3-Phenyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid](/img/structure/B13453836.png)
![2-Methylimidazo[4,3-b][1,3]thiazole-3-carboxylicacid](/img/structure/B13453839.png)
![2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide](/img/structure/B13453850.png)


